Gly-Pro-CN

Vue d'ensemble

Description

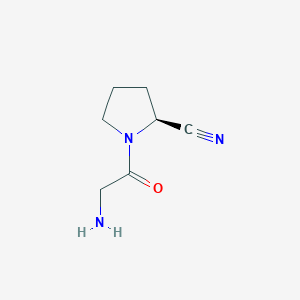

(S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile: is a chemical compound with a unique structure that includes a pyrrolidine ring, an aminoacetyl group, and a carbonitrile group

Applications De Recherche Scientifique

Chemistry: In chemistry, (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In medicine, (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its reactivity and versatility make it suitable for use in different industrial processes.

Mécanisme D'action

Target of Action

Gly-Pro-CN, also known as (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile, primarily targets the Fibroblast Activation Protein (FAP) . FAP is a serine protease overexpressed on the surface of tumor-associated fibroblasts . It plays a crucial role in cancer progression, making it a significant target for anticancer therapies .

Mode of Action

This compound interacts with its target, FAP, by being recognized and cleaved by it . This interaction leads to the activation of certain biochemical pathways and results in changes at the molecular and cellular levels .

Biochemical Pathways

The interaction of this compound with FAP affects the TGF-β1-ATF4-Serine/Glycine biosynthesis pathway . This pathway is crucial for augmenting collagen production . This compound’s regulation of this pathway potentially offers a promising therapeutic approach for fibrotic diseases .

Pharmacokinetics

Studies on similar peptides suggest that they exhibit low systemic exposure and high first-pass metabolism . For instance, the dipeptide Gly-Pro-Hyp showed an absolute oral bioavailability of 4.4%, indicating a significant first-pass effect .

Result of Action

The primary result of this compound’s action is its potent anticancer activity . It inhibits the growth of various cancer cell lines, such as 4T1 breast cancer cells, in the sub-µM to µM range . In the presence of FAP enzyme, the anticancer potency of this compound derivatives was increased by up to eight folds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, multicomponent stress conditions, such as immobilization, surgery, and injection procedures, can affect the peptide’s measures of reactivity and adaptive potential . By modulating the parasympathetic compartment of the autonomic nervous system and possibly exerting a direct influence on the adrenals, this compound can alter the corticosterone content and different leukocyte subpopulations, thereby influencing the adaptation intensity index in multicomponent stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of L-prolinamide with chloroacetyl chloride in the presence of dichloromethane. The reaction is carried out at temperatures ranging from 25 to 30°C, with an exothermic reaction observed up to 40°C .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Substitution: The aminoacetyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Comparaison Avec Des Composés Similaires

(S)-pyrrolidine-2-carbonitrile: This compound shares a similar pyrrolidine ring structure but lacks the aminoacetyl group.

N-substituted 2-cyanopyrrolidines: These compounds have variations in the substituents on the pyrrolidine ring and are known for their inhibitory activity against dipeptidyl-peptidase-IV (DPP-IV).

Uniqueness: (S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile is unique due to the presence of both the aminoacetyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Activité Biologique

(S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics and the presence of various functional groups contribute to its interactions with biological targets, making it a candidate for therapeutic applications.

Structural Overview

The compound features a pyrrolidine ring, an aminoacetyl group, and a carbonitrile functional group. These components are critical in determining the compound's reactivity and biological activity. The presence of the carbonitrile group is particularly noteworthy as it can influence the compound's interaction with enzymes and receptors.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | Pyrrolidine ring with aminoacetyl group | Contains carbonitrile functionality enhancing biological activity |

| 4-Methylbenzenesulfonic acid | Simple aromatic sulfonic acid | Lacks nitrogen-containing functional groups |

| (S)-N-(pyridin-3-yl)propanamide | Contains a pyridine ring instead of pyrrolidine | Different nitrogen heterocycle affecting properties |

Therapeutic Applications

Research indicates that compounds similar to (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile exhibit activity against various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological functions. This compound may serve as a precursor for developing drugs targeting conditions such as type II diabetes through its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor.

- DPP-IV Inhibition : The compound has been identified as an intermediate in the synthesis of Vildagliptin, a potent DPP-IV inhibitor used in managing type II diabetes. DPP-IV inhibitors are crucial as they enhance incretin levels, leading to improved insulin secretion and reduced blood glucose levels .

- Molecular Interactions : The mechanism of action involves binding to specific enzymes or receptors, modulating their activity, which can lead to various biological effects such as improved glucose metabolism .

Case Studies

Several studies have explored the biological effects of similar compounds:

- In Vivo Studies : Research on related pyrrolidine derivatives has demonstrated hypoglycemic activity in animal models. For instance, compounds exhibiting structural similarities were shown to lower blood glucose levels effectively when tested on streptozotocin-induced diabetic rats .

- Molecular Docking Studies : In silico analyses have provided insights into the binding affinities of these compounds with target proteins. For example, docking studies indicated that certain derivatives bind effectively to the active sites of DPP-IV, suggesting potential for therapeutic development .

The biological activity of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile is attributed to several mechanisms:

- Enzyme Modulation : The compound's ability to interact with enzymes involved in metabolic pathways allows it to modulate biochemical reactions crucial for maintaining homeostasis.

- Receptor Interaction : By binding to specific receptors, this compound can alter cellular signaling pathways, potentially leading to beneficial effects in metabolic regulation.

Propriétés

IUPAC Name |

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-4-6-2-1-3-10(6)7(11)5-9/h6H,1-3,5,9H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOMURQNGATABE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.